N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine
Overview
Description
N-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.12813423 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Photophysical Characterization
Novel fluorescent 4,5-diarylimidazolyl-phenylalanines, prepared by reacting N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester with various (hetero)aromatic diones, were evaluated for their photophysical properties. These compounds, including variations like 4,5-di(furan-2′-yl)imidazolyl-phenylalanine and 4,5-di(thiophen-2′-yl)imidazolyl-phenylalanine, demonstrated strong interactions with metal ions such as Cu2+ and Fe3+, suggesting their potential as fluorimetric chemosensors for ion recognition (Esteves, Raposo, & Costa, 2016).
Fluorescence Marking in Peptides and Proteins
N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, introduced into peptide or protein molecules as a new fluorescent marker, opens new pathways for the study of protein dynamics and structure. This compound, and a similar fluorophore, N-acetyl-(p-amino)phenylalanine, provide insights into the potential use of phenylalanine derivatives for bioimaging and molecular tracking applications (Siemion, Stefanowicz, & Jankowski, 1987).
Genetic Code Expansion and Protein Engineering
The efficient incorporation of keto amino acid, p-acetyl-l-phenylalanine, into proteins in E. coli, demonstrates the potential of phenylalanine derivatives in expanding the genetic code. This innovation paves the way for selective protein modification with small molecule fluorophores and biotin derivatives, enhancing the ability to manipulate protein structure and function both in vitro and in living cells (Wang, Zhang, Brock, & Schultz, 2002).
Properties
IUPAC Name |
2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-16-9-5-4-8-15(16)17-10-11-20(27)25(24-17)13-19(26)23-18(21(28)29)12-14-6-2-1-3-7-14/h1-11,18H,12-13H2,(H,23,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHJYSWKQMDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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